molecular formula C22H19F3N6O3 B12429473 Ripk1-IN-3

Ripk1-IN-3

Cat. No.: B12429473
M. Wt: 472.4 g/mol
InChI Key: PRNFQCKAJOAASO-UHFFFAOYSA-N
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Description

Ripk1-IN-3 is a small molecule inhibitor that targets receptor-interacting protein kinase 1 (RIPK1). RIPK1 is a crucial mediator of cell death and inflammation, playing a significant role in various diseases, including autoimmune, inflammatory, neurodegenerative, ischemic, and acute conditions . The development of selective inhibitors like this compound has opened new avenues for therapeutic interventions in these diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ripk1-IN-3 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core scaffold, followed by functional group modifications to enhance selectivity and potency. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure scalability and cost-effectiveness. This involves the use of high-throughput screening techniques to identify the most efficient reaction conditions and purification methods. The process also includes rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ripk1-IN-3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired chemical transformations efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Ripk1-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

Ripk1-IN-3 exerts its effects by selectively inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways that lead to cell death and inflammation. The molecular targets of this compound include the kinase domain of RIPK1, which is responsible for its enzymatic activity . By binding to this domain, this compound disrupts the interaction between RIPK1 and its substrates, effectively halting the progression of the signaling cascade .

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to Ripk1-IN-3 in terms of their mechanism of action and therapeutic applications. These include:

Uniqueness of this compound

This compound is unique in its high selectivity and potency for RIPK1. Unlike other inhibitors that may have off-target effects, this compound specifically targets the kinase domain of RIPK1, minimizing potential side effects and enhancing its therapeutic potential . This selectivity makes this compound a valuable tool for studying RIPK1-mediated pathways and developing targeted therapies for diseases involving RIPK1 .

Conclusion

This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its selective inhibition of RIPK1 makes it a valuable tool for studying cell death and inflammation pathways, as well as a potential therapeutic agent for various diseases. The development and optimization of synthetic routes for this compound ensure its availability for research and industrial applications, paving the way for new discoveries and advancements in the field of medicine.

Properties

Molecular Formula

C22H19F3N6O3

Molecular Weight

472.4 g/mol

IUPAC Name

5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-2-methoxy-N-[1-[2-(trifluoromethoxy)phenyl]ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C22H19F3N6O3/c1-12(15-5-3-4-6-17(15)34-22(23,24)25)28-19(32)16-9-14(11-27-20(16)33-2)13-7-8-31-18(10-13)29-21(26)30-31/h3-12H,1-2H3,(H2,26,30)(H,28,32)

InChI Key

PRNFQCKAJOAASO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1OC(F)(F)F)NC(=O)C2=C(N=CC(=C2)C3=CC4=NC(=NN4C=C3)N)OC

Origin of Product

United States

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